Cas no 1700-91-0 (6-Bromo-2-(trifluoromethyl)quinolin-4-amine)
1700-91-0 structure
Product Name:6-Bromo-2-(trifluoromethyl)quinolin-4-amine
Numero CAS:1700-91-0
MF:C10H6BrF3N2
MW:291.067251682281
CID:1081952
PubChem ID:24973805
Update Time:2025-04-20
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Bromo-2-(trifluoromethyl)quinolin-4-amine
- 4-quinolinamine, 6-bromo-2-(trifluoromethyl)-
- LogP
- DB-369049
- DTXSID00648183
- SB69668
- 6-bromo-2-(trifluoromethyl)-4-quinolinylamine
- JGIPJERESKYPHO-UHFFFAOYSA-N
- 1700-91-0
- AKOS011477664
- [6-bromo-2-(trifluoromethyl)-quinolin-4-yl]-amine
-
- Inchi: 1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16)
- Chiave InChI: JGIPJERESKYPHO-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2C(C=1)=C(C=C(C(F)(F)F)N=2)N
Proprietà calcolate
- Massa esatta: 289.96668
- Massa monoisotopica: 289.96665g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 259
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 38.9Ų
Proprietà sperimentali
- Densità: 1.724
- Punto di ebollizione: 363.4°C at 760 mmHg
- Punto di infiammabilità: 173.6°C
- Indice di rifrazione: 1.617
- PSA: 38.91
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189003884-1g |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$563.41 | 2022-04-02 | |
| Chemenu | CM144562-1g |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM144562-1g |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$531 | 2023-02-17 |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
1700-91-0 (6-Bromo-2-(trifluoromethyl)quinolin-4-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso